![molecular formula C45H83O13P B1239931 [(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1239931.png)

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

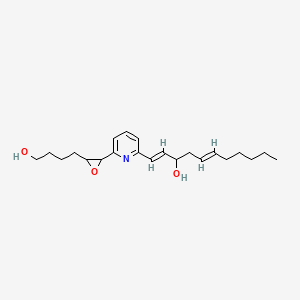

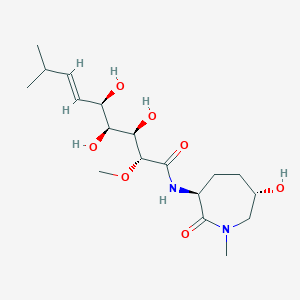

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a type of phosphatidylinositol, a class of phospholipids that play a crucial role in cellular signaling and membrane structure. This compound consists of a glycerol backbone linked to two fatty acid chains, both of which are oleic acid (18:1), and an inositol ring. It is an essential component of cell membranes and is involved in various cellular processes, including signal transduction and membrane trafficking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid, followed by the attachment of an inositol ring. The synthesis typically involves the following steps:

Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form mono- and di-oleoylglycerol.

Phosphorylation: The di-oleoylglycerol is then phosphorylated using phosphorus oxychloride to form phosphatidic acid.

Inositol Addition: Finally, the phosphatidic acid is reacted with inositol in the presence of a base such as sodium hydroxide to form phosphatidylinositol(18:1/18:1).

Industrial Production Methods

Industrial production of phosphatidylinositol(18:1/18:1) often involves the extraction and purification of the compound from natural sources such as soybeans or egg yolks. The extraction process typically includes solvent extraction, followed by chromatographic purification to isolate the desired phosphatidylinositol species.

Analyse Des Réactions Chimiques

Types of Reactions

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed by phospholipases to release fatty acids and inositol phosphates.

Phosphorylation: The inositol ring can be phosphorylated at different positions to form various phosphoinositides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

Hydrolysis: Enzymes like phospholipase C or D.

Phosphorylation: Kinases such as phosphatidylinositol 3-kinase (PI3K) or phosphatidylinositol 4-kinase (PI4K).

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids and inositol phosphates.

Phosphorylation: Phosphoinositides such as phosphatidylinositol 4,5-bisphosphate.

Applications De Recherche Scientifique

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.

Biology: Plays a crucial role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Medicine: Investigated for its role in diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

Mécanisme D'action

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate exerts its effects primarily through its role in cell signaling. It is a precursor to various phosphoinositides, which act as signaling molecules. These phosphoinositides are involved in the activation of protein kinase B (Akt) and other signaling pathways that regulate cell growth, survival, and metabolism. The compound interacts with specific proteins and enzymes, such as phosphatidylinositol 3-kinase, to modulate their activity and downstream signaling events.

Comparaison Avec Des Composés Similaires

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be compared with other phosphatidylinositol species, such as:

Phosphatidylinositol(180/181): Contains one stearic acid (18:0) and one oleic acid (18:1) chain.

Phosphatidylinositol(160/181): Contains one palmitic acid (16:0) and one oleic acid (18:1) chain.

Phosphatidylinositol(180/182): Contains one stearic acid (18:0) and one linoleic acid (18:2) chain.

The uniqueness of phosphatidylinositol(18:1/18:1) lies in its specific fatty acid composition, which can influence its physical properties and interactions with proteins and other molecules within the cell membrane.

Propriétés

Formule moléculaire |

C45H83O13P |

|---|---|

Poids moléculaire |

863.1 g/mol |

Nom IUPAC |

[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H83O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54)/b19-17-,20-18-/t37-,40?,41-,42?,43?,44?,45?/m1/s1 |

Clé InChI |

LALGUHSIWLNTNW-HBQZPISHSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)

![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)

![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)